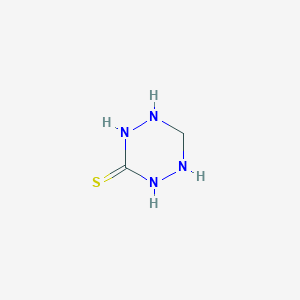

1,2,4,5-Tetrazinane-3-thione

Description

Properties

CAS No. |

89093-71-0 |

|---|---|

Molecular Formula |

C2H6N4S |

Molecular Weight |

118.16 g/mol |

IUPAC Name |

1,2,4,5-tetrazinane-3-thione |

InChI |

InChI=1S/C2H6N4S/c7-2-5-3-1-4-6-2/h3-4H,1H2,(H2,5,6,7) |

InChI Key |

ZCWZNGWYQSOGEH-UHFFFAOYSA-N |

Canonical SMILES |

C1NNC(=S)NN1 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Approaches Using Diamines and Thiocarbonyl Reagents

Cyclocondensation reactions between diamines and thiocarbonyl reagents represent a plausible route to 1,2,4,5-tetrazinane-3-thione. For instance, the synthesis of 1,2,4-triazolidine-3-thiones via the reaction of thiosemicarbazide with aldehydes or ketones in water, catalyzed by meglumine, demonstrates the viability of thiocarbonyl incorporation under mild conditions. Adapting this methodology, a hypothetical pathway involves reacting 1,2-diaminopropane with carbon disulfide (CS₂) in the presence of a Brønsted acid catalyst (Scheme 1).

Scheme 1: Proposed cyclocondensation for tetrazinane-3-thione synthesis

$$

\text{1,2-Diaminopropane} + \text{CS}2 \xrightarrow{\text{H}^+} \text{this compound} + \text{H}2\text{S}

$$

Key challenges include controlling regioselectivity and avoiding polymerization. The use of aqueous solvents and recyclable catalysts, as demonstrated in triazolidine-thione syntheses, may improve efficiency. For example, meglumine’s ability to facilitate cyclization via hydrogen bonding could stabilize intermediates during tetrazinane formation.

Nucleophilic Addition and Ring Modification Strategies

Nucleophilic addition to unsaturated tetrazines offers an alternative route. Studies on aromatic 1,2,4,5-tetrazines show that thiocyanate (SCN⁻) can add to the electron-deficient ring, leading to ring contraction and thione formation. While 1,2,4,5-tetrazinane lacks aromaticity, analogous reactivity might occur under reductive conditions. For example, hydrogenation of a preformed tetrazine-thione adduct could yield the saturated tetrazinane derivative (Scheme 2).

Scheme 2: Hypothetical nucleophilic addition followed by hydrogenation

$$

\text{Tetrazine} + \text{SCN}^- \rightarrow \text{Triazine-thione intermediate} \xrightarrow{\text{H}_2/\text{catalyst}} \text{Tetrazinane-3-thione}

$$

Notably, the reaction of η⁶-arene tetrazine complexes with SCN⁻ produces triazine-thiones via C–N bond cleavage, suggesting that coordinating ligands could modulate reactivity in tetrazinane systems.

Thiourea and Isothiocyanate-Based Syntheses

Thiourea derivatives serve as versatile precursors for thione-containing heterocycles. In the synthesis of 1,3-thiazinan-2-imines, β-hydroxy thioureas generated from amines and phenyl isothiocyanate undergo cyclization under acidic conditions. Applying this approach, this compound could be synthesized via the reaction of a tetrazinane diamine with thiourea or an isothiocyanate (Scheme 3).

Scheme 3: Thiourea-mediated cyclization

$$

\text{Tetrazinane diamine} + \text{NH}2\text{CSNH}2 \xrightarrow{\Delta} \text{Tetrazinane-3-thione} + \text{NH}_3

$$

Ultrasound irradiation, employed in thiazinane syntheses, may enhance reaction rates by improving mass transfer and reducing side reactions.

Comparative Analysis of Synthetic Methods

The table below evaluates the feasibility of each method based on analogous reactions:

Chemical Reactions Analysis

Types of Reactions

1,2,4,5-Tetrazinane-3-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or ferric chloride.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: Aromatic nucleophilic substitution reactions involving tetrazines have been actively studied.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, ferric chloride, chlorine, bromine, sodium nitrite in acidic conditions, DDQ, NBS, oxygen.

Reducing Agents: Sodium borohydride.

Nucleophiles: Various nucleophiles can be used for substitution reactions, including halogenated aromatics.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of this compound, while substitution reactions can produce a variety of substituted tetrazine derivatives .

Scientific Research Applications

1,2,4,5-Tetrazinane-3-thione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,4,5-Tetrazinane-3-thione involves its interaction with molecular targets and pathways. The compound’s high electrophilicity and diminished aromaticity contribute to its reactivity. It can participate in [4+2] cycloaddition reactions with inverse electron demand, transforming into functionalized pyridazines and other heterocycles . The presence of four electron-withdrawing heteroatoms in the ring enhances its azadiene characteristics and tendency for ring opening .

Comparison with Similar Compounds

1,2,4,5-Tetrazinane-3-thione can be compared with other similar compounds, such as:

1,2,4,5-Tetrazine: Contains the maximum number of nitrogen atoms in the ring among stable azines.

1,2,4,5-Tetrazine-3,6-diyl derivatives: Used as linkers in the construction of metal-organic frameworks.

Azolo[1,2,4,5]tetrazines: Exhibit high electrophilicity and are used in energetic materials.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thione group, which imparts distinct chemical properties and reactivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,2,4,5-Tetrazinane-3-thione derivatives, and what methodological challenges arise during their preparation?

- Answer : The synthesis typically involves cyclization of thiourea precursors with aryl isothiocyanates or carboxylic acids. For example, reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates yields thioureas, which are then acid-cyclized to form oxadiazinane-thiones . Challenges include low yields under catalyst-free conditions (e.g., 1-phenylthiourea and acetic acid yielded <20% product without FeCl₃·6H₂O) and the need for Brønsted/Lewis acids (e.g., FeCl₃) to improve efficiency .

- Table 1 : Comparison of Synthetic Methods

| Precursor | Catalyst/Conditions | Product Yield | Reference |

|---|---|---|---|

| Aryl isothiocyanates | Acid cyclization (HCl) | Moderate-High | |

| 1-Phenylthiourea + AcOH | FeCl₃·6H₂O, 80°C | 45-60% |

Q. How can the crystal structure and hydrogen-bonding network of this compound derivatives be determined experimentally?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, studies on tetrazinane derivatives reveal chair conformations and axial imino hydrogen positions. Adjacent molecules are linked via O–H⋯O/N and N–H⋯O interactions, forming 3D networks . Software like SHELXL (for refinement) and SHELXS (for structure solution) are critical for data analysis .

Q. What spectroscopic techniques are most effective for characterizing this compound derivatives?

- Answer :

- NMR : ¹H/¹³C NMR identifies thiourea NH protons (δ 9-11 ppm) and aromatic substituents.

- FT-IR : Confirms C=S stretches (1100-1250 cm⁻¹) and N–H bends (1500-1600 cm⁻¹).

- Mass Spectrometry : HRMS validates molecular ions (e.g., [M+H]⁺ for C₉H₉N₅·HCl at m/z 223.67) .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic structure and reactivity of this compound?

- Answer : Hybrid DFT functionals (e.g., B3LYP) with exact-exchange terms predict thermochemical properties (e.g., atomization energies within 2.4 kcal/mol accuracy). Key parameters include HOMO-LUMO gaps for redox behavior and electrostatic potential maps for nucleophilic/electrophilic sites . Validation against SC-XRD data (e.g., bond lengths/angles) ensures model reliability .

Q. What strategies optimize reaction conditions for high-yield synthesis of this compound derivatives?

- Answer :

- Catalyst Screening : FeCl₃·6H₂O increases yields by stabilizing transition states in thiourea cyclization .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature Control : Heating at 80°C accelerates cyclization but requires quenching to prevent decomposition .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Answer :

- Dose-Response Studies : Test compounds across a concentration gradient (e.g., 1–100 μM) to identify IC₅₀ values.

- Confounding Factors : Control for cell line variability (e.g., HeLa vs. HEK293) and assay conditions (e.g., incubation time) .

- Structural Modifications : Introduce substituents (e.g., methyl, aryl) to correlate activity with electronic/steric effects .

Q. What role do non-covalent interactions (e.g., hydrogen bonding) play in the stability of this compound crystals?

- Answer : SC-XRD reveals that O–H⋯N and N–H⋯O interactions contribute to lattice energy (ΔG ~5–10 kcal/mol). Disruption of these networks (e.g., via methylation) reduces melting points by 20-30°C .

Methodological Considerations

Q. How should researchers design experiments to evaluate the antimicrobial activity of this compound derivatives?

- Answer :

- Strain Selection : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models.

- Assay Protocol : Employ broth microdilution (MIC) with resazurin viability staining. Include positive controls (e.g., ciprofloxacin) and solvent blanks .

Q. What statistical approaches are recommended for analyzing contradictory data in reaction optimization studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.